molecular formula C18H19N5O4S B1683919 Vosaroxin CAS No. 175414-77-4

Vosaroxin

Cat. No. B1683919
CAS RN: 175414-77-4
M. Wt: 401.4 g/mol
InChI Key: XZAFZXJXZHRNAQ-STQMWFEESA-N
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Description

Vosaroxin, also known as SNS-595, is an anticancer quinolone-derivative chemotherapeutic agent . It was considered a promising drug for the treatment of acute myeloid leukemia (AML) . It has a naphthyridine core similar to quinolone antibiotics .


Synthesis Analysis

Vosaroxin is minimally metabolized due to its stable quinolone core . The selectivity of vosaroxin for mammalian topoisomerase II was substantiated by the absence of antimicrobial activity in vitro against Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus at vosaroxin concentrations approximately 20-fold higher than the average maximum clinical concentration .


Molecular Structure Analysis

Vosaroxin has a “wedge” shape, which is distinct from the planar form of anthracyclines . This supports a mechanistically distinct interaction with DNA .


Chemical Reactions Analysis

Vosaroxin causes site-selective DNA damage in G/C-rich sequences , which is characteristic of quinolone-induced DNA damage. In contrast, anthracyclines favor 3′ A at the cleavage site .


Physical And Chemical Properties Analysis

Vosaroxin’s quinolone scaffold confers chemical and pharmacologic characteristics distinct from classic topoisomerase II poisons used in AML treatment . Compared with currently approved topoisomerase II inhibitors, vosaroxin is minimally metabolized because of its stable quinolone core .

Scientific Research Applications

Treatment of Acute Myeloid Leukemia (AML)

Voreloxin is in clinical studies for the treatment of acute myeloid leukemia (AML). It has shown promising results when used alone and in combination with cytarabine . The drug exhibits cytotoxic activity in human leukemia cell lines and in vivo . The combination of voreloxin and cytarabine has shown additive or synergistic activity in vitro and supra-additive activity in vivo .

DNA Damage Induction

Voreloxin is a first-in-class anticancer quinolone derivative that intercalates DNA and inhibits topoisomerase II, inducing site-selective DNA damage . This mechanism of action is critical for its anticancer properties.

Treatment of Solid Tumors

Voreloxin has been studied in patients with relapsed/refractory solid tumors . It showed an acceptable safety profile with clinical activity in these patients. The maximum-tolerated dose was found to be schedule-dependent .

Induction of Apoptosis

Voreloxin induces apoptosis, a process of programmed cell death, which is a desirable effect in the treatment of cancer .

Synergistic Effect with Other Drugs

Voreloxin has been found to act synergistically with cytarabine in vitro, enhancing the activity of either agent alone . This property makes it a potential candidate for combination therapy in cancer treatment.

Treatment of Platinum-Resistant Ovarian Cancer

Voreloxin is completing Phase 2 clinical trials for the treatment of platinum-resistant ovarian cancer . This indicates its potential application in treating ovarian cancer that is resistant to platinum-based chemotherapy.

Mechanism of Action

Voreloxin, also known as Vosaroxin, is a first-in-class anticancer quinolone derivative . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Target of Action

Voreloxin primarily targets Topoisomerase II , a critical enzyme for DNA replication, transcription, and chromosome segregation . Topoisomerase II is a well-validated target of anti-neoplastic drugs .

Mode of Action

Voreloxin operates by intercalating DNA and poisoning Topoisomerase II . This interaction leads to the induction of site-selective DNA double-strand breaks . The intercalation of DNA is a crucial aspect of Voreloxin’s activity .

Biochemical Pathways

The primary biochemical pathway affected by Voreloxin involves DNA replication. By intercalating DNA and inhibiting Topoisomerase II, Voreloxin disrupts the normal process of DNA replication . This disruption leads to DNA double-strand breaks and apoptosis .

Pharmacokinetics

Voreloxin exhibits low clearance (2 L/h/m^2), a long terminal half-life (22 hours), and dose-proportional exposure . These properties impact the bioavailability of the drug, influencing its efficacy and potential side effects.

Result of Action

The action of Voreloxin results in DNA double-strand breaks, leading to G2 arrest and cell death by apoptosis . This action is site-selective, causing damage at specific locations within the DNA .

Action Environment

The environment can influence the action of Voreloxin. For example, in vitro and in vivo studies have shown that Voreloxin exhibits cytotoxic activity in human leukemia cell lines and in vivo . The drug’s activity can be additive or synergistic in vitro and supra-additive in vivo

Future Directions

Currently, vosaroxin is not approved in the USA by FDA for clinical use in AML . Vosaroxin in combination with infusional cytarabine or hypomethylating agents is in clinical trials for the treatment of AML and high-risk myelodysplastic syndromes .

properties

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAFZXJXZHRNAQ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938662
Record name Vosaroxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Voreloxin

CAS RN

175414-77-4
Record name Vosaroxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175414-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vosaroxin [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vosaroxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11999
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vosaroxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOSAROXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A90IIZ19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Vosaroxin exerts its anticancer activity by intercalating into DNA and inhibiting topoisomerase II. This dual mechanism disrupts DNA replication and repair processes, leading to G2/M cell cycle arrest and ultimately inducing apoptosis in cancer cells [, , , , ].

A: While both Vosaroxin and anthracyclines target topoisomerase II, Vosaroxin exhibits a distinct mechanism. Unlike anthracyclines, Vosaroxin acts as an intercalating poison, directly inhibiting topoisomerase II without generating reactive oxygen species [, ]. This difference contributes to Vosaroxin’s potentially favorable cardiac safety profile compared to anthracyclines.

A: The molecular formula of Vosaroxin is C22H17FN4O6, and its molecular weight is 452.4 g/mol [].

A: Vosaroxin is primarily being investigated for its potential in treating acute myeloid leukemia (AML), particularly in relapsed or refractory cases and in older adult patients [, , , , , , , , , , , ].

A: The VALOR trial, a phase 3 study, investigated Vosaroxin in combination with cytarabine for R/R AML. While the trial did not meet its primary overall survival endpoint in the overall study population, it showed improved overall survival and higher CR rates in patients over 60 years old compared to cytarabine alone [, , , ].

A: Within the VALOR trial, older patients (≥60 years old), particularly those with early relapse, experienced improved outcomes with Vosaroxin plus cytarabine compared to cytarabine alone [, , ].

A: Beyond cytarabine, researchers are investigating Vosaroxin's potential synergy with other agents for AML treatment, including decitabine, venetoclax, tyrosine kinase inhibitors, hypomethylating agents, and immunotherapeutic agents [, , ].

A: Common adverse effects observed in clinical trials of Vosaroxin included thrombocytopenia, febrile neutropenia, anemia, neutropenia, sepsis, pneumonia, stomatitis, and hypokalemia []. Oral mucositis was also a notable adverse effect, and strategies like oral cryotherapy were explored to mitigate this [].

A: Preclinical and clinical data suggest that Vosaroxin has a lower risk of cardiotoxicity compared to anthracyclines. This difference is attributed to Vosaroxin’s distinct mechanism of action, which does not involve the generation of reactive oxygen species [, , , , ].

A: While specific resistance mechanisms to Vosaroxin in AML are not fully elucidated in the provided abstracts, research has identified that Vosaroxin is not a substrate for P-glycoprotein, a common mediator of multidrug resistance [, , ]. This characteristic suggests that Vosaroxin might retain activity in AML cases resistant to other drugs due to P-glycoprotein overexpression.

ANone: Ongoing research on Vosaroxin includes:

  • Optimizing dose and schedule: Identifying the most effective and tolerable dose and schedule for different AML patient populations [, ].
  • Developing predictive biomarkers: Investigating potential biomarkers that could predict Vosaroxin response and guide personalized treatment strategies [].
  • Exploring combination therapies: Evaluating synergistic combinations of Vosaroxin with other agents, including targeted therapies and immunotherapies, to enhance efficacy [, , ].

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